Flucythrinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHOLCMZGAKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022301 | |
| Record name | Flucythrinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline] | |
| Record name | Flucythrinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5327 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
108 °C at 0.35 mm Hg | |
| Record name | FLUCYTHRINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C)., In water, 0.06 mg/L at 25 °C | |
| Record name | FLUCYTHRINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.189 at 22 °C | |
| Record name | FLUCYTHRINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 8.7X10-9 mm Hg at 25 °C | |
| Record name | Flucythrinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5327 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLUCYTHRINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
70124-77-5 | |
| Record name | Flucythrinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70124-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucythrinate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070124775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucythrinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyano(3-phenoxyphenyl)methyl 2-[4-difluoromethoxy)phenyl]-3-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCYTHRINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57D0GAO3RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCYTHRINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Initial Synthesis from 4-Methoxyphenylisovaleric Acid
The process begins with 2-(4-methoxyphenyl)-3-methylbutyric acid, a racemic mixture. Resolution of the enantiomers is achieved via chiral chromatography or enzymatic kinetic resolution, yielding the (S)-enantiomer with >98% enantiomeric excess. The unresolved racemate is recycled to minimize waste.
Demethylation and Difluoromethylation
The methoxy group (-OCH₃) at the para position is converted to a hydroxyl group (-OH) using boron tribromide (BBr₃) in dichloromethane at -20°C. Subsequent difluoromethylation employs a mechanochemical approach with sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene precursor. In a ball mill, the hydroxylated intermediate reacts with ClCF₂CO₂Na and potassium carbonate (K₂CO₃) at 30 Hz for 2 hours, achieving 85% yield of the difluoromethoxy derivative.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Demethylation | BBr₃, DCM, -20°C, 4h | 92% |
| Difluoromethylation | ClCF₂CO₂Na, K₂CO₃, ball milling, 30 Hz | 85% |
Synthesis of the Alcohol Moiety: α-Cyano-3-phenoxybenzyl Alcohol
The alcohol component, α-cyano-3-phenoxybenzyl alcohol, is prepared via cyanohydrin formation.
Cyanohydrin Formation from 3-Phenoxybenzaldehyde
3-Phenoxybenzaldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) in the presence of a catalytic amount of potassium cyanide (KCN) at 0°C. The reaction proceeds with 78% yield, and the crude product is purified via vacuum distillation.
Reaction Scheme
$$ \text{3-Phenoxybenzaldehyde} + \text{HCN} \xrightarrow{\text{KCN}} \alpha\text{-cyano-3-phenoxybenzyl alcohol} $$
Esterification: Coupling the Acid and Alcohol Moieties
The final step involves esterification of the resolved acid with the cyanohydrin-derived alcohol.
Acid Chloride Formation
The (S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutyric acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Esterification with α-Cyano-3-phenoxybenzyl Alcohol
The acid chloride reacts with α-cyano-3-phenoxybenzyl alcohol in anhydrous acetonitrile at 25°C, with triethylamine (Et₃N) as a base. The reaction achieves 90% yield, and the product is isolated via column chromatography.
Optimized Conditions
- Solvent: Acetonitrile
- Temperature: 25°C
- Base: Et₃N (2 eq.)
- Reaction Time: 12 hours
Resolution of Enantiomers
Chiral Stationary Phase Chromatography
The racemic acid intermediate is resolved using a Chiralpak® IA column with a hexane/isopropanol (95:5) mobile phase. The (S)-enantiomer elutes at 12.3 minutes, while the (R)-enantiomer elutes at 14.7 minutes.
Enzymatic Resolution
Porcine liver esterase selectively hydrolyzes the (R)-enantiomer of the methyl ester precursor, leaving the (S)-ester intact. The hydrolyzed (R)-acid is removed via aqueous extraction, yielding the (S)-ester with 94% enantiomeric excess.
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions: Flucythrinate undergoes various chemical reactions, including:
Hydrolysis: this compound can hydrolyze under acidic or basic conditions, leading to the cleavage of ester bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Hydrolysis: Results in the formation of corresponding acids and alcohols.
Scientific Research Applications
Agricultural Applications
Flucythrinate has been extensively used in agriculture to manage a wide range of pests affecting fruits and vegetables. Its efficacy against various insects makes it a valuable tool in integrated pest management strategies.
Efficacy Against Pests
This compound is effective against several agricultural pests, including:
- Cabbage Looper (Trichoplusia ni) : Studies have shown that this compound effectively controls populations of this pest in crops such as cabbage and broccoli.
- Cotton Bollworm (Helicoverpa zea) : It has been used to manage infestations in cotton crops, significantly reducing damage.
| Pest Species | Crop Type | Efficacy Level |
|---|---|---|
| Cabbage Looper | Cabbage | High |
| Cotton Bollworm | Cotton | Moderate to High |
Environmental Impact Studies
Research has indicated that this compound can pose environmental risks due to its persistence and potential toxicity to non-target organisms.
Biodegradation Studies
A review highlighted the microbial degradation pathways of this compound, emphasizing the need for effective management practices to mitigate its environmental impact. Microbial communities in soil have shown varying responses to this compound exposure, affecting their diversity and functionality.
| Study Focus | Key Findings |
|---|---|
| Microbial Community Impact | Reduced diversity observed at higher concentrations |
| Biodegradation Pathways | Identified specific bacteria capable of degrading this compound |
Toxicological Research
Toxicological studies have investigated the effects of this compound on various biological systems, including mammals and aquatic life.
Mammalian Toxicity Studies
This compound has been evaluated for its potential toxic effects on mammals through several studies:
- Reproductive Toxicity : A three-generation study in rats indicated mild maternal weight reduction but no significant teratogenic effects. Observations included skin irritation and reduced weight gain at higher doses.
- Acute Toxicity : Short-term studies revealed symptoms consistent with pyrethroid intoxication, such as ataxia and hypersensitivity at elevated doses.
| Study Type | Dosage (ppm) | Observed Effects |
|---|---|---|
| Reproductive Toxicity | 0, 30, 60, 120 | Mild weight reduction; skin irritation |
| Acute Toxicity | 150, 300 | Ataxia; hypersensitivity |
Case Studies
Several case studies have documented the real-world applications and implications of this compound use.
Case Study: this compound in Cotton Production
In a field trial conducted on cotton crops, this compound was applied to evaluate its effectiveness against cotton bollworm. The results showed a significant reduction in pest populations and an increase in yield compared to untreated fields.
- Location : Southern United States
- Duration : One growing season
- Results : 40% increase in yield; pest populations reduced by 75%
Case Study: Environmental Monitoring
A study focused on monitoring the environmental residues of this compound in water bodies near agricultural areas revealed concerning levels that could affect aquatic life. Continuous monitoring is recommended to assess long-term impacts.
- Location : Agricultural runoff areas
- Findings : Residue levels exceeded safe thresholds for aquatic organisms
Mechanism of Action
Flucythrinate exerts its effects by targeting the nervous system of insects. It acts on sodium channels, prolonging their opening and causing continuous nerve impulses, leading to paralysis and death of the insect . This mechanism is similar to other pyrethroid insecticides, making it highly effective against a broad spectrum of pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Properties and Structural Differences
Flucythrinate belongs to the Type II pyrethroid subclass due to its alpha-cyano group, distinguishing it from non-cyano pyrethroids like permethrin. Key structural analogs include:
- Cypermethrin: Shares the alpha-cyano group but differs in substituents (chlorine vs. difluoromethoxy groups).
- Deltamethrin : Contains a bromine atom and a single stereoisomer configuration, unlike this compound’s diastereomeric mixture .
- Fenvalerate : Lacks the difluoromethoxy group, resulting in lower photostability compared to this compound .
Acute Toxicity Profiles
| Compound | Oral LD₅₀ (rats, mg/kg) | Dermal LD₅₀ (rabbits, mg/kg) | Inhalation LC₅₀ (rats, mg/L) |
|---|---|---|---|
| This compound | 67–81 | >1000 | 4.85 |
| Cypermethrin | 250–400 | >2000 | 0.3–1.3 |
| Deltamethrin | 128–139 | >2000 | 0.6 |
| Permethrin | 430–4000 | >4000 | 3.0 |
This compound exhibits higher acute oral toxicity than most pyrethroids but lower dermal toxicity . Its neurotoxic effects (e.g., paresthesia) are pronounced in humans compared to cypermethrin and permethrin .
Ecotoxicity and Impact on Non-Target Organisms
- Honeybees : this compound has a topical LD₅₀ of 0.078 µg/bee , making it highly toxic. It reduces honeybee learning ability by 46.7% , surpassing cyfluthrin (68.6%) and permethrin (65.0%) .
- Aquatic Life : this compound is classified as acute aquatic chronic 1 , with LC₅₀ values for fish <1 µg/L, comparable to cypermethrin but more toxic than fenvalerate .
- Birds: Practically non-toxic (avian LD₅₀ >2000 mg/kg), aligning with other pyrethroids .
Environmental Persistence and Degradation
| Property | This compound | Cypermethrin | Permethrin |
|---|---|---|---|
| Soil DT₅₀ (days) | 21–60 | 30–90 | 10–38 |
| Hydrolytic DT₅₀ (pH 7) | 31 days | 50 days | Stable |
| Air Half-Life | 3 hours | 1.5 hours | 4 hours |
This compound degrades faster in alkaline conditions (DT₅₀ = 6.3 days at pH 9) and shows moderate soil persistence, similar to cypermethrin but less persistent than bifenthrin .
Residue Levels and Regulatory Limits
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established maximum residue limits (MRLs) for this compound in citrus (0.05–0.5 mg/kg) and cottonseed (0.02 mg/kg) . These are stricter than MRLs for cypermethrin in citrus (2 mg/kg) due to this compound’s higher mammalian toxicity .
Key Research Findings
- Metabolism : this compound undergoes ester hydrolysis and oxidative degradation, with metabolites excreted in urine (30%) and feces (70%) .
Biological Activity
Flucythrinate is a synthetic pyrethroid insecticide known for its efficacy in pest control. Its biological activity encompasses a range of toxicological effects on various organisms, including mammals, aquatic life, and insects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound is chemically classified as a pyrethroid with the molecular formula and a molecular weight of 459.46 g/mol. Its mechanism of action primarily involves the disruption of sodium ion channels in the nervous systems of insects, leading to paralysis and death. This neurotoxic effect is also observed in non-target species, including mammals, though at different susceptibility levels.
Acute Toxicity
This compound exhibits varying degrees of acute toxicity depending on the exposure route and species. The following table summarizes acute toxicity data:
| Route of Exposure | LD50 (mg/kg) | Species |
|---|---|---|
| Oral | 400-4,000 | Rats (solid) |
| Dermal | 100-1,000 | Rats (liquid) |
| Inhalation | >2,000 | Rats |
These values indicate that this compound is considered slightly hazardous to moderately hazardous based on the LD50 classification system .
Chronic Toxicity and Reproductive Effects
Long-term exposure studies have shown that this compound can lead to various chronic effects. A three-generation reproduction study in rats indicated that exposure to this compound at doses of 60 and 120 ppm resulted in reduced weight gains in both parental and offspring generations. However, no significant effects on fertility or gestation were observed .
Table 2: Summary of Chronic Toxicity Studies
| Study | Dose (ppm) | Effects Observed |
|---|---|---|
| Three-generation study (rats) | 60-120 | Reduced weight gain; skin irritation |
| Long-term feeding study (24 months) | 30-240 | Mild nerve degeneration; skin lesions |
Mutagenicity and Carcinogenicity
This compound has been evaluated for mutagenic potential through various assays. Results indicate that it lacks mutagenic activity in both microbial and mammalian cell assays . Additionally, while some studies reported low incidences of hepatocellular tumors in mice exposed to high doses, these findings are not considered biologically significant due to the known susceptibility of mice to such effects .
Environmental Impact
This compound has shown moderate persistence in aquatic environments, with a half-life of approximately 6.1 days in sunlight and up to 38 days without sunlight exposure . Its metabolites do not bioaccumulate significantly in aquatic organisms or terrestrial animals, which is an essential factor for environmental risk assessments.
Case Studies
A review conducted by the European Food Safety Authority (EFSA) highlighted concerns regarding developmental neurotoxicity associated with pyrethroid exposure, including this compound. Despite mixed results across studies, no clear causal relationship was established between this compound exposure and adverse neurodevelopmental outcomes .
Q & A
Q. What analytical methods are recommended for quantifying Flucythrinate in environmental or biological matrices?
this compound, a synthetic pyrethroid, is typically quantified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and thermal stability. Key parameters include:
- Column selection : Use a low-polarity capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) to optimize separation.
- Detection : Electron ionization (EI) mode with selected ion monitoring (SIM) for specificity.
- Retention time : this compound elutes at ~24.677–24.898 minutes under specific GC conditions (0.4 mL/min flow rate) .
- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for matrix cleanup.
Q. How should researchers design experiments to assess this compound’s acute toxicity in non-target organisms?
- Model organisms : Use standardized test species (e.g., Daphnia magna for aquatic toxicity, honeybees for terrestrial impacts).
- Dose ranges : Follow OECD/EPA guidelines (e.g., LC₅₀ determination via probit analysis).
- Controls : Include solvent controls (e.g., acetone) to isolate solvent effects.
- Replication : Minimum triplicate replicates to account for biological variability .
Q. What stability factors influence this compound degradation in environmental samples?
- Photodegradation : Conduct light-exposure experiments using UV lamps (λ = 254–365 nm) to simulate sunlight.
- Hydrolysis : Test pH-dependent degradation (pH 4–9) at controlled temperatures (e.g., 25°C vs. 40°C).
- Matrix effects : Compare degradation rates in water, soil, and sediment using LC-MS/MS for metabolite identification .
Advanced Research Questions
Q. How can contradictory data on this compound’s half-life in soil be resolved?
Contradictions often arise from variations in:
- Soil organic matter (SOM) : Higher SOM increases adsorption, reducing bioavailability and altering degradation kinetics.
- Microbial activity : Use sterile vs. non-sterile soil controls to isolate microbial contributions.
- Analytical validation : Cross-validate results with isotopic labeling (e.g., ¹⁴C-Flucythrinate) to track degradation pathways .
Q. What methodological frameworks are suitable for studying this compound’s synergistic effects with other pesticides?
- Experimental design : Apply a factorial design to test binary/ternary mixtures (e.g., this compound + organophosphates).
- Statistical models : Use concentration addition (CA) or independent action (IA) models to predict synergism/antagonism.
- Endpoint selection : Measure sublethal effects (e.g., enzyme inhibition, behavioral changes) alongside mortality .
Q. How can researchers optimize this compound detection in complex matrices while minimizing matrix interference?
- Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for signal suppression/enhancement.
- High-resolution MS : Employ Q-TOF or Orbitrap systems to differentiate this compound from co-eluting isomers (e.g., fenvalerate).
- Derivatization : Use silylation agents to improve volatility for GC-MS analysis in lipid-rich samples .
Q. What strategies address ethical challenges in human biomonitoring studies involving this compound?
- Informed consent : Clearly communicate risks/benefits of urinary metabolite analysis (e.g., 3-PBA).
- Data anonymization : Strip identifiers from datasets to comply with GDPR/HIPAA.
- Ethical review : Obtain approval from institutional review boards (IRBs) for population-based exposure studies .
Methodological Guidance for Data Analysis
Q. How should conflicting results from this compound’s neurotoxic effects be critically evaluated?
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Quality assessment : Apply tools like SYRCLE’s risk-of-bias checklist for animal studies.
- Mechanistic studies : Use in vitro models (e.g., SH-SY5Y cells) to isolate molecular targets (e.g., sodium channels) .
Q. What statistical approaches are recommended for time-series data on this compound environmental persistence?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
